molecular formula C8H14ClN3O2S B8787420 4-Hydrazinyl-N-methylbenzenemethanesulfonamide Hydrochloride CAS No. 81880-96-8

4-Hydrazinyl-N-methylbenzenemethanesulfonamide Hydrochloride

Cat. No. B8787420
CAS RN: 81880-96-8
M. Wt: 251.73 g/mol
InChI Key: JGVQANUCUQHHDI-UHFFFAOYSA-N
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Patent
US05300506

Procedure details

To a suspension of 18.0 g (89.9 mmol, 1.0 equiv.) of N-[(4-aminophenyl)methyl]methanesulfonamide in 85 ml of water and 175 mL of concentrated aqueous hydrochloric acid at 0° C. was added a solution of 6.21 g (89.9 mmol, 1.0 equiv.) of sodium nitrite in 85 mL of water. The reaction mixture was stirred for fifteen minutes. Meanwhile a solution of 101.6 g of stannous chloride dihydrate in 175 mL of concentrated aqueous hydrochloric acid was prepared and cooled to -55° C. The solution of the diazonium salt was filtered into the stannous chloride solution. The reaction was maintained between -55° C. and -35° C. for one hour. The crystalline material was collected by filtration and dried under high vacuum at 65° C. for 16 hours to yield 23.9 g (>100%) of crude N-[(4-hydrazinylphenyl)methyl]methanesulfonamide hydrochloride.
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
6.21 g
Type
reactant
Reaction Step Three
Name
Quantity
85 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[CH:4][CH:3]=1.[N:14]([O-])=O.[Na+].[ClH:18]>O>[ClH:18].[NH:1]([C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[CH:4][CH:3]=1)[NH2:14] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
175 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CNS(=O)(=O)C
Name
Quantity
175 mL
Type
reactant
Smiles
Cl
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.21 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
85 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution of the diazonium salt was filtered into the stannous chloride solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained between -55° C. and -35° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crystalline material was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 65° C. for 16 hours
Duration
16 h

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 101.6 g
Name
Type
product
Smiles
Cl.N(N)C1=CC=C(C=C1)CNS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.9 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.